4beta-Carboxy-19-nortotarol

Descripción general

Descripción

4beta-Carboxy-19-nortotarol is an organic compound with the chemical formula C20H28O3 and a molecular weight of 316.43 g/mol . It is a solid with a white or off-white crystal morphology and exhibits high stability . This compound is commonly used as an intermediate in drug synthesis and has notable antioxidant properties .

Mecanismo De Acción

Target of Action

The primary target of 4beta-Carboxy-19-nortotarol is the process of lipid peroxidation . This compound can inhibit microsomal lipid peroxidation induced by Fe(III)-ADP/NADPH .

Mode of Action

This compound interacts with its targets by inhibiting lipid peroxidation. It prevents the oxidative degradation of lipids, a process that can lead to cell damage .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in lipid peroxidation. By inhibiting this process, this compound can prevent the formation of harmful peroxides and free radicals .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its antioxidant properties. By inhibiting lipid peroxidation, it can protect cells from oxidative damage .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of certain metal ions, such as Fe(III), can enhance its antioxidant activity . .

Análisis Bioquímico

Biochemical Properties

4beta-Carboxy-19-nortotarol plays a significant role in biochemical reactions. It interacts with enzymes and proteins, particularly those involved in lipid peroxidation processes . The nature of these interactions involves the inhibition of lipid peroxidation, a process that can lead to cell damage .

Cellular Effects

The effects of this compound on cells are primarily related to its ability to inhibit lipid peroxidation . This can influence cell function by preventing damage to cellular components, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects by interacting with biomolecules involved in lipid peroxidation . It inhibits the generation of superoxide anion, a reactive oxygen species that can cause oxidative stress and damage to cells .

Métodos De Preparación

4beta-Carboxy-19-nortotarol can be synthesized through the total synthesis of tetrahydrosterols . The synthetic methods may vary depending on specific experimental conditions, but common methods include:

Protection of alcohols: This step involves protecting the hydroxyl groups to prevent unwanted reactions.

Substitution reactions: These reactions involve replacing one functional group with another.

Hydrolysis: This step involves breaking down the compound using water or aqueous solutions.

Industrial production methods for this compound typically involve the extraction of natural products from the heartwoods of Podocarpus macrophyllus .

Análisis De Reacciones Químicas

4beta-Carboxy-19-nortotarol undergoes various types of chemical reactions, including:

Reduction: The compound can inhibit linoleic acid autoxidation but does not generate superoxide anion.

Substitution: Common reagents and conditions used in these reactions include Fe(III)-ADP/NADPH and Fe(III)-ADP/NADH.

The major products formed from these reactions include various oxidized and reduced derivatives of the compound .

Aplicaciones Científicas De Investigación

4beta-Carboxy-19-nortotarol has a wide range of scientific research applications, including:

Comparación Con Compuestos Similares

4beta-Carboxy-19-nortotarol is part of a series of compounds with similar structures, including:

Totarol (CAS#511-15-9): A compound with similar antioxidant properties.

Totaradiol (CAS#3772-56-3): Another compound with similar chemical structure and properties.

Nagilactone C (CAS#24338-53-2): A compound with different functional groups but similar core structure.

Nagilactone B (CAS#19891-51-1): Similar to Nagilactone C but with slight variations in its molecular structure.

Hispidanin B (CAS#1616080-84-2): A compound with a larger molecular structure but similar core properties.

This compound is unique due to its specific inhibition of NADPH oxidase and its high stability, making it a valuable compound for various scientific and industrial applications .

Actividad Biológica

4beta-Carboxy-19-nortotarol (CAS No. 55102-39-1) is a compound with significant biological activity, particularly noted for its antioxidant properties. This article explores the compound's mechanism of action, biochemical pathways, cellular effects, and potential applications in scientific research and industry.

The primary biological activity of this compound is its ability to inhibit lipid peroxidation , a process that leads to oxidative damage in cells. By preventing the oxidative degradation of lipids, this compound protects cellular structures from damage caused by free radicals and reactive oxygen species (ROS) .

Target and Mode of Action

- Target : Lipid peroxidation processes.

- Mode of Action : The compound interacts with biomolecules involved in lipid peroxidation, effectively reducing the formation of harmful peroxides and free radicals .

Biochemical Pathways

This compound affects various biochemical pathways:

- It inhibits microsomal lipid peroxidation induced by Fe(III)-ADP/NADPH.

- It also inhibits mitochondrial lipid peroxidation induced by Fe(III)-ADP/NADH .

These actions suggest that the compound may play a role in protecting against diseases associated with oxidative stress.

Cellular Effects

The cellular effects of this compound are primarily linked to its antioxidant properties:

- It prevents oxidative damage in cells by inhibiting lipid peroxidation.

- The compound's interaction with enzymes and proteins involved in lipid metabolism further enhances its protective effects .

Chemical Reactions and Properties

This compound undergoes several chemical reactions:

- Oxidation : Inhibits autoxidation of linoleic acid.

- Reduction : Does not generate superoxide anion during its reactions.

These properties highlight its potential as a protective agent against oxidative stress in various biological systems .

Research Applications

The compound has diverse applications in scientific research:

- Chemistry : Serves as an intermediate in synthesizing other compounds.

- Biology : Utilized in studies focusing on oxidative stress and cellular damage due to its antioxidant properties.

- Industry : Used in the production of pharmaceuticals and other chemical products due to its biochemical activity .

Table 1: Comparison of Antioxidant Activities

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Inhibition of lipid peroxidation |

| Vitamin E | TBD | Scavenging free radicals |

| Ascorbic Acid | TBD | Reducing agent |

Note: TBD = To Be Determined based on experimental data.

Propiedades

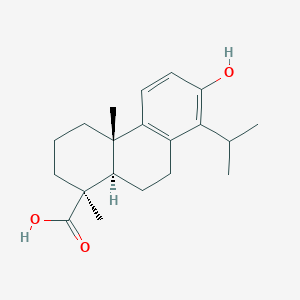

IUPAC Name |

(1S,4aS,10aR)-7-hydroxy-1,4a-dimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O3/c1-12(2)17-13-6-9-16-19(3,14(13)7-8-15(17)21)10-5-11-20(16,4)18(22)23/h7-8,12,16,21H,5-6,9-11H2,1-4H3,(H,22,23)/t16-,19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODFSGGBGOKCJFA-AHRSYUTCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC2=C1CCC3C2(CCCC3(C)C(=O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C=CC2=C1CC[C@@H]3[C@@]2(CCC[C@]3(C)C(=O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.